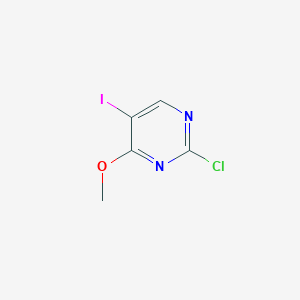

2-Chloro-5-iodo-4-methoxypyrimidine

Overview

Description

2-Chloro-5-iodo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H4ClIN2O . It has an average mass of 270.456 Da and a monoisotopic mass of 269.905670 Da . This compound is used in various research applications .

Molecular Structure Analysis

The linear formula of this compound is C5H4ClIN2O . The structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications

Synthetic Innovation and Industrial Production : A study details the preparation of 2-Amino-4-methoxypyrimidine, a derivative of 2-Chloro-5-iodo-4-methoxypyrimidine, highlighting its efficient and cost-effective synthesis for industrial production (Ju Xiu-lian, 2009).

Chemical Structure Analysis : Research focusing on the solubility and thermodynamic properties of 2-Amino-4-chloro-6-methoxypyrimidine in various organic solvents was conducted, providing valuable insights into its chemical behavior (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Spectroscopic Investigations : A detailed study on the molecular structure and spectroscopic properties (including infrared, Raman, NMR, and UV spectra) of 2-Amino-4-chloro-6-methoxypyrimidine was performed. This research provides essential information on its structural and vibrational characteristics (Z. Cinar et al., 2013).

Herbicidal Applications : A study on the synthesis of deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines, which include derivatives of this compound, highlights its potential application in the development of herbicides (Yang Zheng-mi, 2014).

Antimicrobial Activity : A research paper reported the synthesis of Schiff base pyrimidine derivatives from 2-Amino-4-chloro-6-methoxypyrimidine, exhibiting potent antibacterial and antifungal activities. This indicates its potential use in developing antimicrobial agents (W. Al-Masoudi et al., 2015).

Environmental Applications : An innovative study on the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, a related compound, demonstrates the potential environmental applications in treating pharmaceutical waste (Yonghao Zhang et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-5-iodo-4-methoxypyrimidine is not available, similar compounds like 2-Chloro-4-methoxypyrimidine are labeled with the GHS07 pictogram, indicating that they may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

2-Chloro-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative. Halogenated pyrimidines are often used in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, and it’s known for its mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

2-chloro-5-iodo-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJHSXQYWBXOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

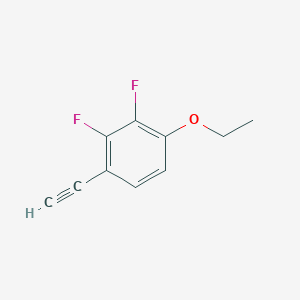

Synthesis routes and methods I

Procedure details

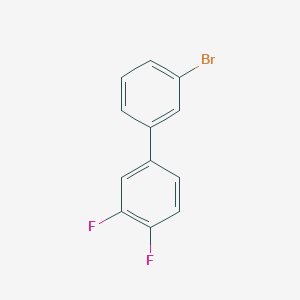

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)

![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)